

# A Comprehensive Technical Guide to O-Desmethyl midostaurin-13C6

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## Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105

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## Introduction

**O-Desmethyl midostaurin-13C6** is the isotopically labeled form of O-Desmethyl midostaurin, a major active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The labeling of O-Desmethyl midostaurin with six carbon-13 atoms provides a crucial tool for researchers in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This technical guide provides an in-depth overview of **O-Desmethyl midostaurin-13C6**, including its chemical properties, metabolic pathway, relevant signaling cascades, and detailed experimental protocols.

## Core Data Presentation

### Chemical and Pharmacokinetic Properties

The following tables summarize the key chemical and pharmacokinetic data for O-Desmethyl midostaurin and its parent compound, midostaurin.

| Property                    | O-Desmethyl midostaurin-13C6   | O-Desmethyl midostaurin (CGP62221)                            | Midostaurin   |
|-----------------------------|--|---|---|
| CAS Number                  | 740816-86-8  | 740816-86-8 (unlabeled)                                       | 120685-11-2   |
| Molecular Formula           | C <sub>28</sub> <sup>13</sup> C <sub>6</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub> | C <sub>34</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub> | C <sub>35</sub> H <sub>30</sub> N <sub>4</sub> O <sub>4</sub> |
| Molecular Weight            | 562.58 g/mol   | 556.6 g/mol   | 570.6 g/mol   |
| Synonyms                    | O-Desmethyl PKC412-13C6  | CGP62221, O-Desmethyl PKC412                                  | PKC412, CGP 41251   |
| Plasma Half-life            | Not applicable (used as a standard)  | 32 - 33.4 hours[1]  | 21 - 20.3 hours[1]  |
| Plasma Protein Binding      | Not applicable   | >99.8%  | >99.8%[1]   |
| Primary Metabolizing Enzyme | Not applicable   | CYP3A4  | CYP3A4[1]   |

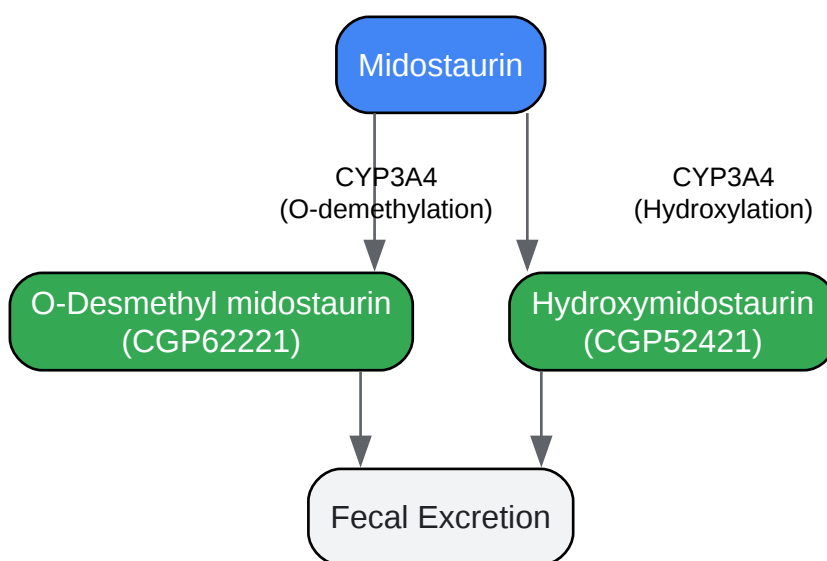
## Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

The following table presents key pharmacokinetic parameters of midostaurin and its two major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421, in human plasma.

| Parameter   | Midostaurin  | CGP62221               | CGP52421  |
|---|--------------|------------------------|---|
| Tmax (median, hours)                                  | 1-3 (fasted) | Similar to midostaurin | Increases steadily, reaching steady state by 4 weeks[1] |
| Terminal Half-life (mean, hours)                      | 21           | 32                     | 482[1]  |
| Relative Plasma Exposure (AUC)                        | 22 ± 5%      | 28 ± 3%                | 38 ± 7%[1]  |
| Mean Trough Plasma Concentration Ratio to Midostaurin | 1            | 1.2 - 2.3              | 5.2 - 13.9[2]   |

## Metabolic Pathway of Midostaurin

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. The two major metabolic pathways are O-demethylation, leading to the formation of O-Desmethyl midostaurin (CGP62221), and mono-hydroxylation, which produces CGP52421. Both of these metabolites are pharmacologically active.



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**Caption:** Metabolic conversion of midostaurin to its active metabolites.

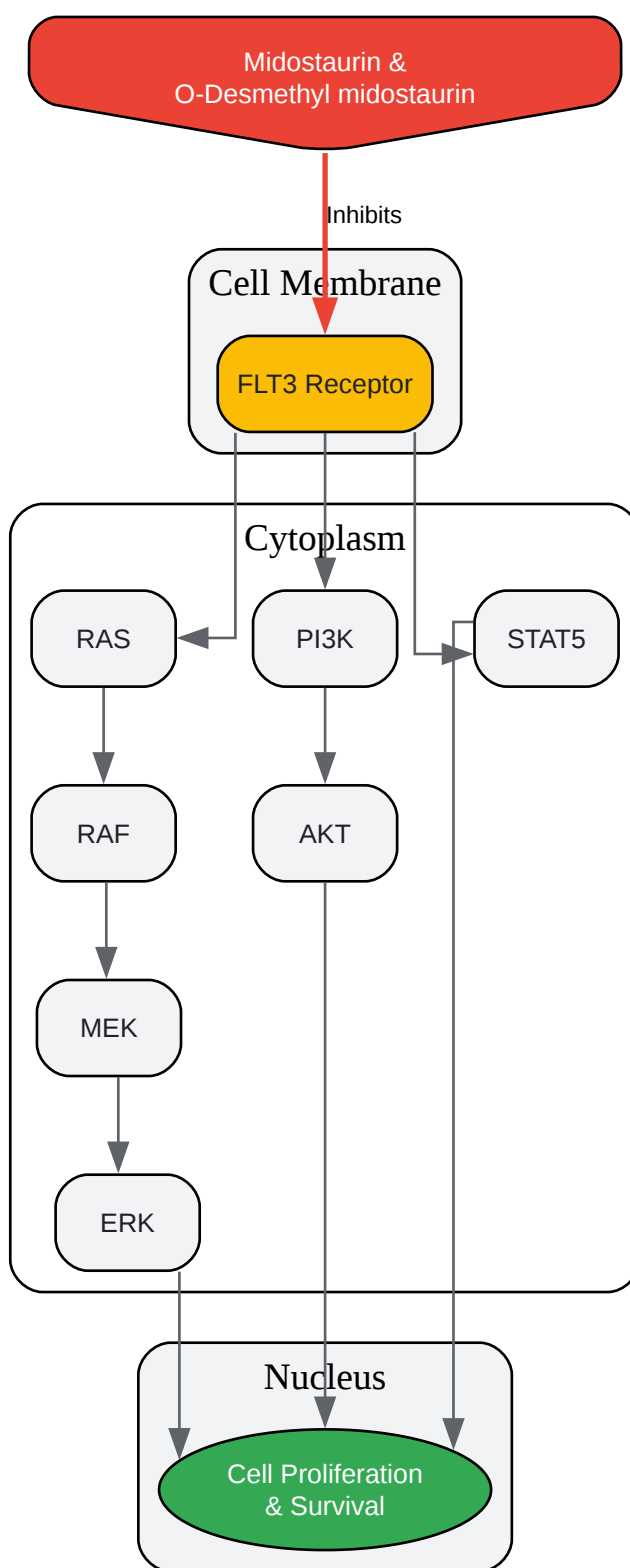
## Signaling Pathway Inhibition

Midostaurin and its active metabolites, including O-Desmethyl midostaurin, are multi-targeted kinase inhibitors. They exert their therapeutic effects by inhibiting several signaling pathways implicated in cancer cell proliferation and survival. The two primary targets are the FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC) signaling pathways.

### FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 receptor are common in acute myeloid leukemia and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.

Midostaurin and its metabolites inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

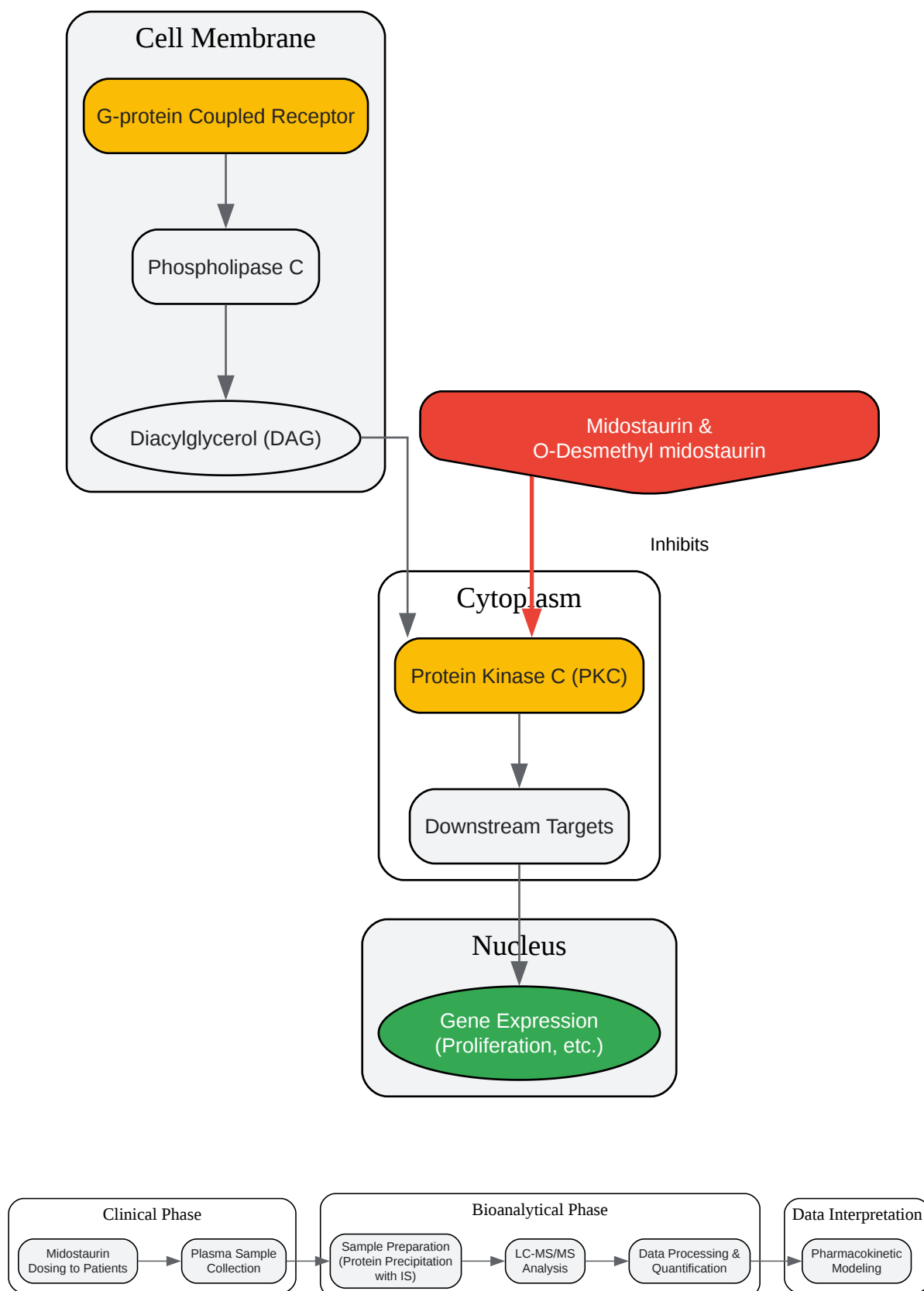


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**Caption:** Inhibition of the FLT3 signaling pathway by midostaurin.

## Protein Kinase C (PKC) Signaling Pathway Inhibition

Midostaurin was initially developed as a Protein Kinase C (PKC) inhibitor. PKC is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and differentiation. By inhibiting PKC, midostaurin can interfere with these processes in cancer cells.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)